molecular formula C15H13NO3 B15080594 1-(4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}phenyl)ethanone

1-(4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}phenyl)ethanone

Cat. No.: B15080594
M. Wt: 255.27 g/mol
InChI Key: GHXZGPRSVZJGIM-UHFFFAOYSA-N
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Description

1-(4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}phenyl)ethanone is a Schiff base compound, known for its significant role in various scientific fields. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds.

Preparation Methods

The synthesis of 1-(4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}phenyl)ethanone typically involves the condensation reaction between 4-aminoacetophenone and 2,4-dihydroxybenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as glacial acetic acid, under reflux conditions. The reaction mixture is then cooled, and the resulting precipitate is filtered and purified .

Industrial production methods for this compound are not extensively documented, but the laboratory synthesis provides a foundational approach that can be scaled up with appropriate modifications to reaction conditions and purification techniques.

Chemical Reactions Analysis

1-(4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}phenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: The phenolic hydroxyl groups can participate in substitution reactions, such as alkylation or acylation.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents like methyl iodide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}phenyl)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: The compound exhibits significant antimicrobial and antifungal activities, making it a candidate for developing new antibiotics and antifungal agents.

    Medicine: Research has shown its potential as an antitumor agent, with studies indicating its ability to inhibit the growth of certain cancer cells.

    Industry: It is used in the synthesis of photosensitive materials and dyes.

Mechanism of Action

The mechanism of action of 1-(4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}phenyl)ethanone involves its interaction with biological macromolecules. The Schiff base moiety can form coordination complexes with metal ions, which can then interact with enzymes and proteins, disrupting their normal function. This disruption can lead to antimicrobial and antitumor effects. The compound’s ability to chelate metal ions also plays a role in its antioxidant activity .

Comparison with Similar Compounds

Similar compounds to 1-(4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}phenyl)ethanone include other Schiff bases derived from different aldehydes and amines. For example:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

IUPAC Name

1-[4-[(2,4-dihydroxyphenyl)methylideneamino]phenyl]ethanone

InChI

InChI=1S/C15H13NO3/c1-10(17)11-2-5-13(6-3-11)16-9-12-4-7-14(18)8-15(12)19/h2-9,18-19H,1H3

InChI Key

GHXZGPRSVZJGIM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N=CC2=C(C=C(C=C2)O)O

Origin of Product

United States

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